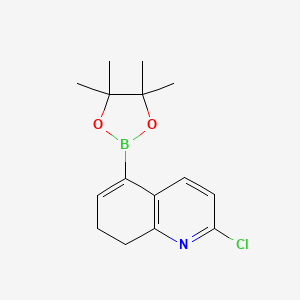
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline is a heterocyclic compound that features a quinoline core structure substituted with a chloro group and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline typically involves the reaction of a quinoline derivative with a boronate ester. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out in an organic solvent like xylene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate the reaction.
Solvents: Organic solvents like xylene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学研究应用
2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action for this compound is not well-documented. its reactivity can be attributed to the presence of the boronate ester and chloro groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol
Uniqueness
What sets 2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline apart is its quinoline core structure, which is not present in the similar compounds listed above. This unique structure can impart different chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H19BClNO2 |
|---|---|
分子量 |
291.6 g/mol |
IUPAC 名称 |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline |
InChI |
InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(17)18-12/h6,8-9H,5,7H2,1-4H3 |
InChI 键 |
FXZORYFGXMXZJR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















